1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that combines the structural features of naphthalene, triazole, and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-1-naphthylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced triazoloquinoline derivatives.
Substitution: Formation of halogenated or alkylated triazoloquinoline derivatives.
Scientific Research Applications
1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline moiety instead of quinoline.
1,2,4-Triazolo[3,4-a]isoquinoline: Contains an isoquinoline moiety.
1,2,4-Triazolo[3,4-b]thiadiazine: Contains a thiadiazine moiety.
Uniqueness
1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline is unique due to its combination of naphthalene, triazole, and quinoline structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H15N3O |
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Molecular Weight |
325.4g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C21H15N3O/c1-25-18-12-10-14-6-2-4-8-16(14)20(18)21-23-22-19-13-11-15-7-3-5-9-17(15)24(19)21/h2-13H,1H3 |
InChI Key |
MKRQGIHLVHYBME-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NN=C4N3C5=CC=CC=C5C=C4 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NN=C4N3C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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